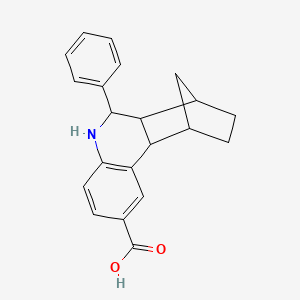

1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol, also known as MRS3998, is a cyclopropyl-containing compound that has been extensively studied in scientific research. This compound has been found to have potential therapeutic applications due to its unique biochemical and physiological effects.

科学的研究の応用

Synthesis and Conformational Studies

1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-ol is involved in the synthesis and conformational analysis of related compounds. For instance, Alvarez-Ibarra et al. (1996) focused on the synthesis and conformational study of β-hydroxy sulfones, bioisosteres of oxisuran metabolites, and their O-methyl derivatives, emphasizing the role of polar interactions in the stability of different conformations Alvarez-Ibarra et al., 1996.

Efficient Synthesis Methods

The compound plays a role in efficient synthesis methods. Mothe and Chan (2009) reported a triflic acid-catalyzed ring opening of 1-cyclopropyl-2-propyn-1-ols with alcohols, highlighting its utility in creating conjugated enynes Mothe & Chan, 2009.

Cyclopropyl Ring Rearrangements

Research by Baig et al. (1990) focused on the rearrangement of chrysanthemyl alcohol in fluorosulphuric acid, leading to the formation of various complex products. This study underscores the diverse reactivity and potential applications of cyclopropyl-containing compounds in different chemical environments Baig et al., 1990.

Reactivity of Cyclopropyl Derivatives

Haywood-Farmer et al. (1966) explored the synthesis and reactivity of 8-substituted tricyclo[3.2.1.02,4]octane derivatives, providing insights into the reactivity of cyclopropyl rings and their potential utility in synthesizing complex molecular structures Haywood-Farmer et al., 1966.

Acylations and Aldol-Type Reactions

Tanikaga et al. (1998) investigated acylations and aldol-type reactions of cyclopropyl α-sulfonyl carbanions, contributing to the understanding of the reactivity of cyclopropyl rings in various chemical reactions Tanikaga et al., 1998.

特性

IUPAC Name |

1-(1-methylsulfonylcyclopropyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-5(7)6(3-4-6)10(2,8)9/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMLHLBMMYWDDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)S(=O)(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)

![7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2379780.png)

![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379783.png)

![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)